4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a novel derivative of benzamide, notable for its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thiazole ring, which is known for its biological significance in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of butyl(methyl)sulfamoyl derivatives with thiazole-containing benzamide precursors. The method includes:
- Preparation of Thiazole Derivative : Synthesis of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine.
- Formation of Sulfamoyl Group : Reaction with butyl(methyl)sulfamoyl chloride.
- Coupling Reaction : Final coupling with the benzamide moiety under appropriate conditions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other thiazole derivatives that have shown efficacy against various cancer types, including breast and lung cancers .
- Case Study : In vitro studies demonstrated that thiazole-benzamide derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Efficacy Against Bacteria : Similar benzamide derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Potential Applications : These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Pharmacological Profile
The pharmacological profile of the compound includes:
Property | Description |
---|---|
Solubility | Soluble in organic solvents; low water solubility |
Toxicity | Preliminary studies indicate low toxicity levels |
Bioavailability | Requires further investigation for oral bioavailability |
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the exact biochemical pathways affected by this compound.
- Structural Modifications : To enhance efficacy and reduce side effects through structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-5-6-13-26(3)32(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20(15-31-23)18-9-12-21(30-4)16(2)14-18/h7-12,14-15H,5-6,13H2,1-4H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGCDAWCLJVGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.